molecular formula C6H7FN2 B6147322 2-fluorobenzene-1,3-diamine CAS No. 52033-96-2

2-fluorobenzene-1,3-diamine

Cat. No.: B6147322
CAS No.: 52033-96-2
M. Wt: 126.13 g/mol
InChI Key: MEMRSJSHJHEODO-UHFFFAOYSA-N
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Description

2-Fluorobenzene-1,3-diamine is an organic compound with the molecular formula C6H7FN2 It is a derivative of benzene, where two amino groups are positioned at the 1 and 3 positions, and a fluorine atom is attached to the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluorobenzene-1,3-diamine typically involves the reduction of 2-fluoro-1,3-dinitrobenzene. This reduction can be achieved using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to yield the desired diamine.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous-flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production rate and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Fluorobenzene-1,3-diamine undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The amino groups activate the benzene ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

    Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form corresponding amines.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, and halogens are commonly used.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents are employed.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like hydrogen gas with palladium on carbon or lithium aluminum hydride are utilized.

Major Products Formed:

    Electrophilic Substitution: Products include nitro, sulfo, and halo derivatives.

    Nucleophilic Substitution: Products include various substituted amines.

    Oxidation: Products include quinones.

    Reduction: Products include corresponding amines.

Scientific Research Applications

2-Fluorobenzene-1,3-diamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules, including heterocycles and polymers.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: The compound is explored for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs with anticancer and antimicrobial properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-fluorobenzene-1,3-diamine involves its interaction with various molecular targets, depending on its application. In biological systems, it may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets, leading to improved efficacy in its applications.

Comparison with Similar Compounds

  • 2-Fluorobenzene-1,2-diamine
  • 2-Fluorobenzene-1,4-diamine
  • 3-Fluorobenzene-1,2-diamine

Comparison: 2-Fluorobenzene-1,3-diamine is unique due to the specific positioning of the amino groups and the fluorine atom, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different reactivity patterns in electrophilic and nucleophilic substitution reactions, as well as distinct biological activities due to the spatial arrangement of functional groups.

Properties

CAS No.

52033-96-2

Molecular Formula

C6H7FN2

Molecular Weight

126.13 g/mol

IUPAC Name

2-fluorobenzene-1,3-diamine

InChI

InChI=1S/C6H7FN2/c7-6-4(8)2-1-3-5(6)9/h1-3H,8-9H2

InChI Key

MEMRSJSHJHEODO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)F)N

Purity

95

Origin of Product

United States

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